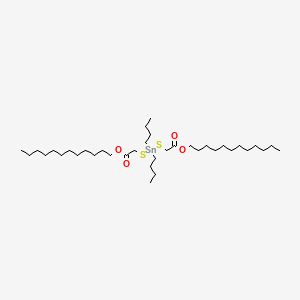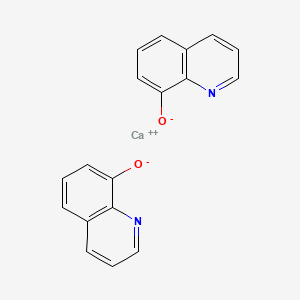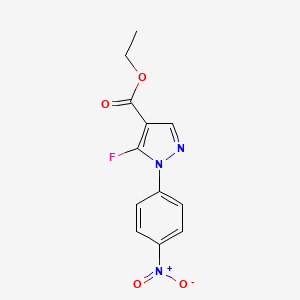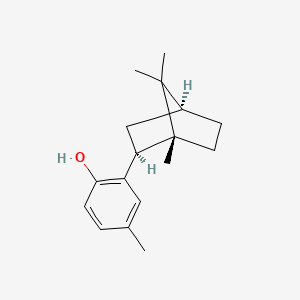
Dibutyltinbis(laurylmercapto acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltinbis(laurylmercapto acetate) is an organotin compound with the chemical formula C36H72O4S2Sn. It is known for its use as a catalyst and stabilizer in various industrial applications. The compound is characterized by its yellowish coloration and sensitivity to air and heat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyltinbis(laurylmercapto acetate) can be synthesized through the reaction of dibutyltin oxide with laurylmercapto acetic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of dibutyltinbis(laurylmercapto acetate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyltinbis(laurylmercapto acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and lauric acid.
Reduction: It can be reduced to form dibutyltin hydride.
Substitution: The laurylmercapto groups can be substituted with other thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Thiol groups can be substituted using reagents like thiolates in the presence of a base.
Major Products Formed
Oxidation: Dibutyltin oxide and lauric acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds with different thiol groups.
Aplicaciones Científicas De Investigación
Dibutyltinbis(laurylmercapto acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is widely used as a stabilizer in the production of polyvinyl chloride (PVC) plastics and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of dibutyltinbis(laurylmercapto acetate) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in coatings and adhesives.
Dibutyltin oxide: Used as a precursor in the synthesis of other organotin compounds.
Dibutyltin diacetate: Used in the production of polyurethanes and as a stabilizer in PVC
Uniqueness
Dibutyltinbis(laurylmercapto acetate) is unique due to its specific structure, which provides distinct catalytic and stabilizing properties. Its ability to act as both a catalyst and stabilizer makes it highly valuable in industrial applications, particularly in the production of durable and weather-resistant materials .
Propiedades
Número CAS |
20004-12-0 |
|---|---|
Fórmula molecular |
C36H72O4S2Sn |
Peso molecular |
751.8 g/mol |
Nombre IUPAC |
dodecyl 2-[dibutyl-(2-dodecoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C14H28O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-4-2;/h2*17H,2-13H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
QWXSPIOOSOTTAU-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)





![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)



![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
